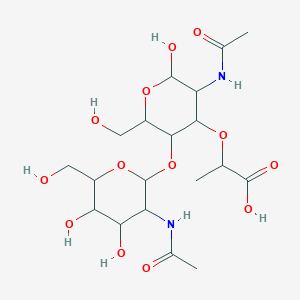

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid, also known as N-acetylmuramyl-L-alanyl-D-isoglutamine or MURNAc, is a key component of peptidoglycan, a major component of the bacterial cell wall. It is composed of a disaccharide of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAMA). Peptidoglycan is essential for the growth and development of bacteria, and it is also involved in the regulation of bacterial cell shape and size. MURNAc is a key component in the synthesis of peptidoglycan and is involved in the formation of the cell wall.

Scientific Research Applications

Medical Applications

“N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid” is a component of hyaluronan, an unbranched polysaccharide. Hyaluronan’s strong water-retaining ability and visco-elastic properties have been broadly utilized in medical applications .

Regenerative Medicine

The compound and its derivatives have potential use in regenerative medicine . They have been used in food, cosmetics, and pharmaceutical industries and are currently produced by acid hydrolysis of chitin .

Osteoarthritis Treatment

Glucosamine sulfate and glucosamine hydrochloride, which are derived from “N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid”, have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

Wound Healing

Biomedical applications of the compound include wound healing . It has been shown to promote the healing process, making it valuable in the medical field .

Bone Regeneration

Another application of “N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid” is in bone regeneration . It has been used in the development of materials that can support the growth and repair of bone tissue .

Drug Delivery

The compound has been used as a drug carrier for molecular therapies, such as drug and gene delivery systems . It plays a role in imaging for tumor and cancer detection .

Mechanism of Action

Target of Action

The primary targets of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid are enzymes such as Chitobiase in Serratia marcescens and Lysozyme C and Beta-1,4-galactosyltransferase 1 in humans . These enzymes play crucial roles in various biological processes, including the metabolism of glycoproteins and proteoglycans.

Mode of Action

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity . The exact nature of these interactions and the resulting changes in the enzymes’ functions are still under investigation.

Biochemical Pathways

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in the metabolism of glycoproteins and proteoglycans . These compounds form the ground substance in the extracellular matrix of connective tissue . By influencing the activity of enzymes involved in their metabolism, N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid can potentially affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid’s action are largely dependent on its interaction with its target enzymes. For instance, it can potentially influence the synthesis of glycosaminoglycans in cartilage . .

properties

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIVDUWFNRJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13787036 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)